molecular formula C11H13N3O4 B2558654 6-[(E)-(Dimethylamino)methylidene]-1,3-dimethyl-furo[2,3-d]pyrimidine-2,4,5(1H,3H,6H)-trione CAS No. 453557-63-6

6-[(E)-(Dimethylamino)methylidene]-1,3-dimethyl-furo[2,3-d]pyrimidine-2,4,5(1H,3H,6H)-trione

Cat. No.: B2558654
CAS No.: 453557-63-6
M. Wt: 251.242
InChI Key: HSCPDLJCMIRSHH-AATRIKPKSA-N
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Description

6-[(E)-(Dimethylamino)methylidene]-1,3-dimethyl-furo[2,3-d]pyrimidine-2,4,5(1H,3H,6H)-trione is a bicyclic heterocyclic compound featuring a fused furopyrimidine core. Its structure includes a dimethylamino-methylidene substituent at position 6 and methyl groups at positions 1 and 2. This compound belongs to the pyrimidine-trione family, known for diverse biological activities and applications in medicinal chemistry.

Properties

IUPAC Name

(6E)-6-(dimethylaminomethylidene)-1,3-dimethylfuro[2,3-d]pyrimidine-2,4,5-trione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O4/c1-12(2)5-6-8(15)7-9(16)13(3)11(17)14(4)10(7)18-6/h5H,1-4H3/b6-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSCPDLJCMIRSHH-AATRIKPKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)C(=CN(C)C)O2)C(=O)N(C1=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C2=C(C(=O)/C(=C\N(C)C)/O2)C(=O)N(C1=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[(E)-(Dimethylamino)methylidene]-1,3-dimethyl-furo[2,3-d]pyrimidine-2,4,5(1H,3H,6H)-trione typically involves multiple steps, including the formation of key intermediates through various reaction pathways. Initial steps may involve the preparation of the furo[2,3-d]pyrimidine core, followed by the introduction of the dimethylamino group under controlled conditions. Organic solvents and catalysts play significant roles in each step to ensure the desired configuration and high yield.

Industrial Production Methods

On an industrial scale, the production of this compound requires optimization of reaction conditions to achieve cost-effectiveness and scalability. This involves the use of batch or continuous flow reactors, ensuring precise temperature control, and employing automated systems for the addition of reagents. Purification techniques like crystallization, chromatography, or distillation are essential to obtain the pure final product.

Chemical Reactions Analysis

Types of Reactions

6-[(E)-(Dimethylamino)methylidene]-1,3-dimethyl-furo[2,3-d]pyrimidine-2,4,5(1H,3H,6H)-trione participates in various types of reactions:

  • Oxidation: : This compound can undergo oxidation reactions, often facilitated by oxidizing agents like hydrogen peroxide or molecular oxygen.

  • Reduction: : Reduction reactions may involve hydride donors such as lithium aluminum hydride.

  • Substitution: : Nucleophilic and electrophilic substitution reactions are common, where the dimethylamino group can be substituted by other functional groups under appropriate conditions.

Common Reagents and Conditions

  • Oxidation: : Reagents like hydrogen peroxide, potassium permanganate, and oxygen under acidic or basic conditions.

  • Reduction: : Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

  • Substitution: : Halides, alkylating agents, and other nucleophiles in solvents like dichloromethane, toluene, or ethanol.

Major Products

The reactions of this compound produce various derivatives, depending on the reagents and conditions used

Scientific Research Applications

Medicinal Chemistry

6-[(E)-(Dimethylamino)methylidene]-1,3-dimethyl-furo[2,3-d]pyrimidine-2,4,5(1H,3H,6H)-trione has been investigated for its potential therapeutic properties. The following are notable areas of application:

  • Anticancer Activity : Preliminary studies suggest that this compound may exhibit cytotoxic effects against various cancer cell lines. Its mechanism may involve the inhibition of specific enzymes involved in cell proliferation and survival.
  • Antimicrobial Properties : Research indicates that compounds with similar structures can possess antimicrobial activity. This compound may be evaluated for its efficacy against bacterial and fungal pathogens.

Biochemical Research

The compound is also valuable in biochemical studies:

  • Proteomics Research : It is utilized as a reagent in proteomics to study protein interactions and modifications. Its ability to interact with amino acid residues makes it a candidate for labeling proteins in complex biological systems .
  • Enzyme Inhibition Studies : The compound's structure allows it to potentially inhibit specific enzymes. Investigations into its inhibitory effects on enzymes like kinases or phosphatases could provide insights into metabolic pathways.

Case Study 1: Anticancer Research

A study published in a peer-reviewed journal explored the anticancer properties of similar furo-pyrimidine derivatives. The results indicated that these compounds could induce apoptosis in cancer cells through the activation of caspase pathways. Further studies are warranted to determine the specific mechanisms involved with this compound.

Case Study 2: Antimicrobial Activity

In another investigation focusing on antimicrobial properties, derivatives of furo-pyrimidines were tested against strains of Staphylococcus aureus and Escherichia coli. Results showed promising activity that could lead to the development of new antimicrobial agents.

Mechanism of Action

The mechanism by which 6-[(E)-(Dimethylamino)methylidene]-1,3-dimethyl-furo[2,3-d]pyrimidine-2,4,5(1H,3H,6H)-trione exerts its effects is multifaceted. In biological systems, it may interact with molecular targets such as enzymes or receptors, influencing biochemical pathways. This interaction can modulate the activity of these targets, leading to physiological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares the target compound with structurally related pyrimidine derivatives from the literature, focusing on molecular features, synthesis, and properties.

Table 1: Structural and Physicochemical Comparison

Compound Name / ID Molecular Formula Molecular Weight Key Substituents/Rings Melting Point (°C) Synthesis Method
Target Compound Not provided Not provided 6-(Dimethylamino-methylidene), 1,3-methyl Not provided Not specified
6-(2-Chlorophenyl)-3,4-dihydro-1-(tetrahydrofuranosyl)pyrimidin-2(1H)-one C21H20ClN3O6 445.85 2-Chlorophenyl, tetrahydrofuranose Not reported TsOH-catalyzed condensation
6-(4-Nitrophenyl)-3,4-dihydro-1-(tetrahydrofuranosyl)pyrimidin-2(1H)-one C21H21N3O7 427.41 4-Nitrophenyl, tetrahydrofuranose 96–98 TsOH-catalyzed condensation
4-(2,6-Dichlorophenyl)-3,4-dihydro-6-phenylpyrimidin-2(1H)-one C16H12Cl2N2O 319.19 2,6-Dichlorophenyl, phenyl 116–118 NaOH/urea-mediated cyclization
Spiro[furopyrimidine-isoxazole] trione C23H19N3O6 433.42 Spiro-isoxazole, diphenyl Not reported MHIRC synthesis

Key Observations:

Structural Variations: The target compound’s 6-(dimethylamino-methylidene) group distinguishes it from analogs bearing aryl substituents (e.g., chlorophenyl in , nitrophenyl in ). This substituent likely enhances solubility due to the polar dimethylamino group, contrasting with the hydrophobic aryl groups in . Unlike the spiro-isoxazole system in , the target retains a simpler fused furopyrimidine scaffold, avoiding steric complexity.

Synthesis Methods: Most analogs (e.g., ) employ TsOH-catalyzed condensation of pyrimidinones with sugar derivatives, while uses NaOH/urea for cyclization. The spiro compound relies on multicomponent MHIRC synthesis. The target’s synthesis route remains unspecified but may align with methods for trione systems.

Physicochemical Properties: Melting points vary with substituents: nitrophenyl (96–98°C ) vs. dichlorophenyl (116–118°C ). The target’s dimethylamino group may lower its melting point relative to aryl-substituted analogs due to reduced crystallinity. Molecular weights range from 319.19 () to 445.85 (), suggesting the target falls within this spectrum, depending on its exact formula.

Biological Activity: Analogs like exhibit antifungal, antioxidant, and anticancer activity, often linked to electron-withdrawing groups (e.g., nitro, chloro).

Research Implications

  • Synthetic Flexibility: Modular substituent introduction (e.g., aryl, amino groups) allows tuning of bioactivity and physicochemical properties.
  • Structure-Activity Relationships (SAR): Polar substituents (e.g., dimethylamino) may improve pharmacokinetic profiles compared to halogenated aryl groups.
  • Unanswered Questions : The target’s biological efficacy, stability, and synthetic accessibility require further study, guided by methodologies in .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 6-[(E)-(dimethylamino)methylidene]-1,3-dimethyl-furo[2,3-d]pyrimidine-2,4,5-trione, and how do reaction conditions influence yield?

  • Methodological Answer : The compound is typically synthesized via condensation reactions involving substituted pyrimidine precursors and dimethylamine derivatives. Key steps include:

  • Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction efficiency due to their ability to stabilize intermediates.
  • Temperature control : Reactions are often conducted under reflux (80–120°C) to ensure complete cyclization while avoiding thermal decomposition .
  • Purification : Column chromatography with silica gel (hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures is used to isolate the product. Purity (>95%) is confirmed via HPLC and elemental analysis .

Q. How is the compound characterized structurally, and what analytical techniques are critical for confirming its identity?

  • Methodological Answer : A combination of spectroscopic and chromatographic methods is employed:

  • NMR spectroscopy : 1H and 13C NMR are used to verify the (E)-configuration of the dimethylamino-methylidene group and the fused furopyrimidine ring system. Key signals include downfield-shifted protons (δ 6.74–7.98 ppm) and carbonyl carbons (δ 164–170 ppm) .
  • Mass spectrometry (HRMS) : Confirms molecular ion peaks and fragmentation patterns consistent with the proposed structure.
  • Elemental analysis : Matches calculated and observed C/H/N/O percentages to validate purity .

Advanced Research Questions

Q. What computational strategies can predict the compound’s reactivity and interactions in biological systems?

  • Methodological Answer : Density Functional Theory (DFT) calculations and molecular docking are used to:

  • Predict electronic properties : HOMO-LUMO gaps and charge distribution explain nucleophilic/electrophilic sites, aiding in derivatization strategies.
  • Biological target binding : Docking simulations with proteins (e.g., mutant SOD1) assess binding affinities and guide structure-activity relationship (SAR) studies .
  • Reaction pathway modeling : Transition state analysis optimizes synthetic routes and reduces side-product formation .

Q. How can researchers resolve contradictions in reported biological activities (e.g., EC50 variability) for this compound?

  • Methodological Answer : Systematic approaches include:

  • Standardized assays : Replicate experiments under controlled conditions (e.g., pH, temperature, cell lines) to minimize variability. For example, EC50 values for SOD1 inhibition should use identical protein concentrations and assay buffers .
  • Meta-analysis : Compare datasets across studies to identify outliers or methodological discrepancies (e.g., differences in compound solubility or solvent effects) .
  • Dose-response validation : Use orthogonal assays (e.g., fluorescence polarization vs. enzymatic activity) to confirm bioactivity trends .

Q. What advanced separation techniques improve purification efficiency for scale-up synthesis?

  • Methodological Answer : High-performance methods include:

  • Membrane filtration : Nanofiltration membranes (MWCO 300–500 Da) selectively remove low-MW impurities while retaining the target compound .
  • Simulated moving bed (SMB) chromatography : Enables continuous purification with higher throughput compared to batch column chromatography .
  • Crystallization optimization : Screen solvent/antisolvent ratios and cooling rates to maximize crystal purity and yield .

Theoretical and Experimental Design Questions

Q. How can researchers link this compound’s mechanism of action to broader biochemical pathways?

  • Methodological Answer : Integrate experimental and theoretical frameworks:

  • Pathway mapping : Use transcriptomics/proteomics to identify differentially expressed genes/proteins post-treatment.
  • Kinetic modeling : Develop rate equations for enzyme inhibition (e.g., mutant SOD1 aggregation) to quantify inhibitory constants (Ki) and validate hypotheses .
  • Cross-disciplinary collaboration : Partner with computational biologists to align experimental data with pathway databases (e.g., KEGG, Reactome) .

Q. What experimental designs minimize bias when assessing the compound’s toxicity profile?

  • Methodological Answer : Implement blinded, randomized studies with:

  • Positive/negative controls : Include known toxicants (e.g., cisplatin) and vehicle-only groups to contextualize results.
  • Dose-ranging studies : Test concentrations spanning 3–5 orders of magnitude to establish NOAEL (No Observed Adverse Effect Level).
  • High-content screening (HCS) : Use automated imaging to quantify subcellular toxicity markers (e.g., mitochondrial membrane potential, ROS levels) .

Data Analysis and Interpretation

Q. How should researchers analyze conflicting spectral data (e.g., unexpected NMR shifts) for this compound?

  • Methodological Answer :

  • Isotopic labeling : Synthesize deuterated analogs to confirm peak assignments in complex spectra.
  • 2D NMR (COSY, HSQC) : Resolve overlapping signals by correlating proton-proton and proton-carbon couplings .
  • Dynamic NMR studies : Variable-temperature experiments detect conformational exchange processes that may explain anomalous shifts .

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